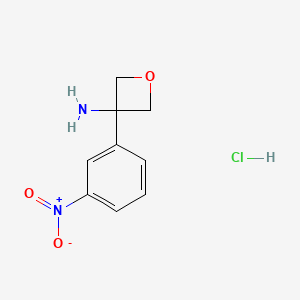

3-(3-Nitrophenyl)oxetan-3-amine hydrochloride

説明

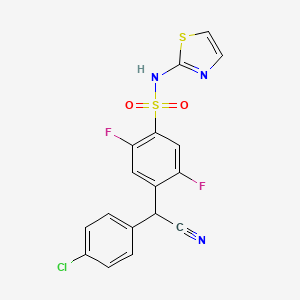

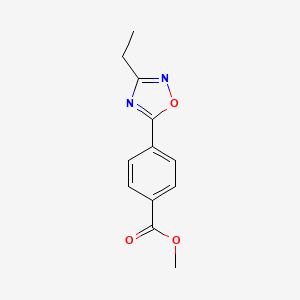

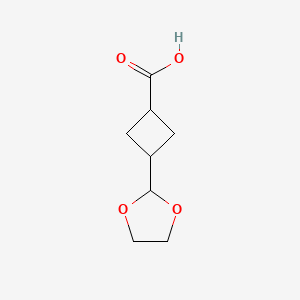

“3-(3-Nitrophenyl)oxetan-3-amine hydrochloride” is a chemical compound with the molecular formula C9H11ClN2O3 . It belongs to the class of oxetanes, which are four-membered cyclic ethers . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies. One common method involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide from a carbonyl compound, followed by ring opening . The synthesis of 3-aminooxetanes has also been reported by nucleophilic addition to N,O-acetals derived from oxetan-3-one .Molecular Structure Analysis

The molecular structure of “3-(3-Nitrophenyl)oxetan-3-amine hydrochloride” is characterized by a four-membered oxetane ring attached to a 3-nitrophenyl group . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Chemical Reactions Analysis

Oxetanes are known for their reactivity, particularly their propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions . The reactivity of oxetanes has been utilized in the synthesis of complex molecules .科学的研究の応用

Oxetanes, such as “3-(3-Nitrophenyl)oxetan-3-amine hydrochloride”, are four-membered cyclic ethers . They present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .

-

Medicinal Chemistry : Oxetanes have been increasingly exploited for their influence on physicochemical properties as a stable motif in medicinal chemistry . They can be used as replacement groups in drug molecules, potentially modifying the drug’s properties or activity .

-

Synthetic Intermediate : The oxetane ring has a propensity to undergo ring-opening reactions, making it a useful synthetic intermediate . These reactions can be used to create a variety of other compounds .

-

Pharmaceutical Testing : “3-(3-Nitrophenyl)oxetan-3-amine hydrochloride” is available for purchase for pharmaceutical testing . It could be used in the development or testing of new drugs .

-

Catalysis : Oxetanes can be used in catalysis. The unique reactivity of the oxetane ring can be exploited in catalytic reactions .

-

Natural Products Synthesis : Oxetanes are found in some natural products . Therefore, they can be used in the synthesis of these natural products or their analogs .

-

Ring-Opening Reactions : Oxetanes are known for their propensity to undergo ring-opening reactions . These reactions can be used to create a variety of other compounds .

-

Ring-Expansion Reactions : Oxetanes can also undergo ring-expansion reactions . These reactions can be used to synthesize larger cyclic compounds .

-

Drug Discovery : Oxetane derivatives have been found in recent patents for medicinal chemistry applications . Therefore, “3-(3-Nitrophenyl)oxetan-3-amine hydrochloride” could potentially be used in drug discovery .

-

Functionalization of Intact Oxetane Derivatives : Oxetane derivatives can be functionalized through metalated and radical intermediates . This can lead to the synthesis of a variety of other compounds .

-

Intramolecular Ring Opening : Oxetanes can undergo intramolecular ring opening . This reaction can be used to create a variety of other compounds .

-

Enantioselective Ring Opening : Oxetanes can undergo enantioselective ring opening . This reaction can be used to create chiral compounds .

-

Ring Opening of Oxetan-3-one Derivatives : Oxetan-3-one derivatives can undergo ring opening . This reaction can be used to create a variety of other compounds .

-

Ring-Expansion Reactions : Oxetanes can undergo ring-expansion reactions . These reactions can be used to synthesize larger cyclic compounds .

-

Synthesis and Reactivity of 2-Methyleneoxetanes : 2-Methyleneoxetanes can be synthesized from oxetane derivatives . These compounds have unique reactivity that can be exploited in various chemical reactions .

-

Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates : Oxetane derivatives can be functionalized through metalated and radical intermediates . This can lead to the synthesis of a variety of other compounds .

将来の方向性

Oxetanes, including “3-(3-Nitrophenyl)oxetan-3-amine hydrochloride”, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences . Future research may focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

特性

IUPAC Name |

3-(3-nitrophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c10-9(5-14-6-9)7-2-1-3-8(4-7)11(12)13;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJGMFQACLUHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Nitrophenyl)oxetan-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)